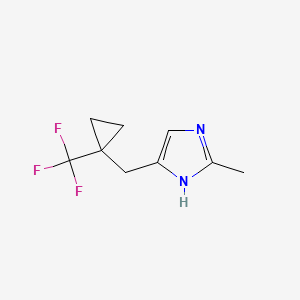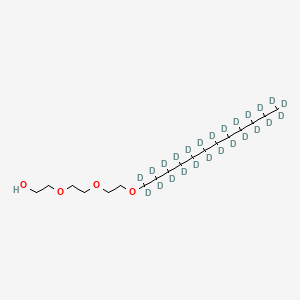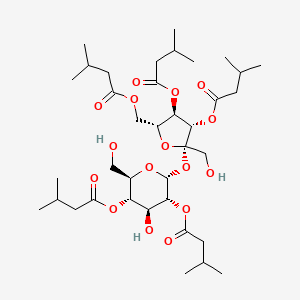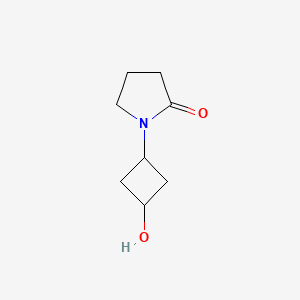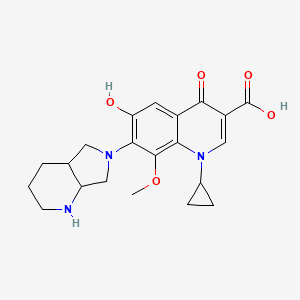
6-Hydroxymoxifloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic widely used to treat various bacterial infections. Moxifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The hydroxylation at the 6th position of moxifloxacin enhances its pharmacological properties, making this compound a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymoxifloxacin typically involves the hydroxylation of moxifloxacin. One common method is the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or methanol, with the temperature maintained between 0°C and 25°C to ensure selective hydroxylation at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to moxifloxacin.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of 6-ketomoxifloxacin.
Reduction: Regeneration of moxifloxacin.
Substitution: Formation of 6-halogenated derivatives of moxifloxacin.
Aplicaciones Científicas De Investigación
6-Hydroxymoxifloxacin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on fluoroquinolone antibiotics.
Biology: Investigated for its enhanced antibacterial activity and potential to overcome bacterial resistance.
Medicine: Explored for its therapeutic potential in treating infections resistant to conventional antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 6-Hydroxymoxifloxacin is similar to that of moxifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By blocking these enzymes, this compound prevents bacterial cell division and leads to cell death. The hydroxylation at the 6th position may enhance binding affinity to the target enzymes, increasing its antibacterial potency.
Comparación Con Compuestos Similares
Similar Compounds
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: A well-known fluoroquinolone used to treat various infections.
Uniqueness
6-Hydroxymoxifloxacin stands out due to its enhanced antibacterial activity and potential to overcome resistance mechanisms. The hydroxyl group at the 6th position may improve its pharmacokinetic properties, such as absorption and distribution, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C21H25N3O5 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-hydroxy-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H25N3O5/c1-29-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-16(25)18(20)23-8-11-3-2-6-22-15(11)10-23/h7,9,11-12,15,22,25H,2-6,8,10H2,1H3,(H,27,28) |
Clave InChI |
CQPJLVCXRCKDBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)O)C(=O)C(=CN2C5CC5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)

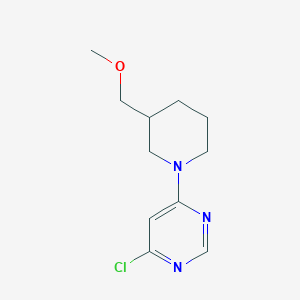

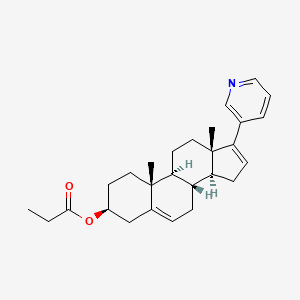
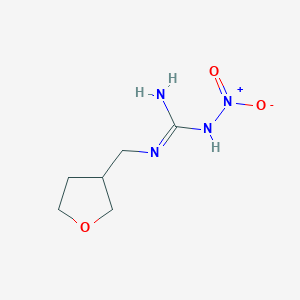
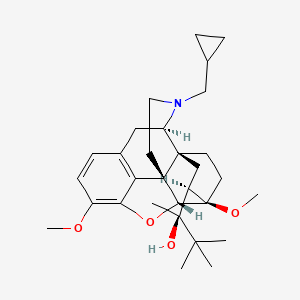
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
